molecular formula C11H17BrO2 B13198309 Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13198309
M. Wt: 261.15 g/mol
InChI Key: DGBRBEDKSICPDF-UHFFFAOYSA-N
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Description

Ethyl 4-bromobicyclo[222]octane-1-carboxylate is a bicyclic compound featuring a bromine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate can be synthesized through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is highly enantioselective and can be carried out under metal-free, mild, and operationally simple conditions. The reaction involves the use of an organic base to mediate the process, resulting in good to excellent yields with excellent enantioselectivities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: Various oxidized derivatives can be formed depending on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules. The compound can participate in various chemical pathways, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its specific combination of a bromine atom and an ester group, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate is a compound of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H15BrO2C_{10}H_{15}BrO_2 and a molecular weight of approximately 247.13 g/mol. The presence of the bromine atom in its structure imparts distinct reactivity compared to other bicyclic compounds, influencing its biological interactions and applications in medicinal chemistry .

Synthesis

The synthesis of this compound typically involves the bromination of bicyclo[2.2.2]octane-1-carboxylic acid or its esters using bromine or other brominating agents under controlled conditions. Common solvents include carbon tetrachloride or chloroform, facilitating efficient bromination reactions .

Biological Activity

Mechanisms of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions which can modulate enzyme activity or receptor binding.

Case Studies and Research Findings

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is essential:

Compound NameMolecular FormulaMolecular WeightNotable Biological Activity
This compoundC10H15BrO2247.13 g/molPotential enzyme inhibitor; anticancer activity
Methyl Bicyclo[2.2.2]octane-1-carboxylateC10H16O2168 g/molModerate antibacterial properties
Ethyl Bicyclo[3.3.1]nonane-1-carboxylateC11H16O2192 g/molAnticancer activity; used in drug development

Properties

Molecular Formula

C11H17BrO2

Molecular Weight

261.15 g/mol

IUPAC Name

ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C11H17BrO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8H2,1H3

InChI Key

DGBRBEDKSICPDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)Br

Origin of Product

United States

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